Benzo[g]quinoline-4-carboxylic acid
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Overview
Description
Benzo[g]quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by a fused benzene and pyridine ring system with a carboxylic acid group at the fourth position. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Synthetic Routes and Reaction Conditions:
Classical Methods: Traditional methods for synthesizing quinoline derivatives, including this compound, involve the Skraup, Doebner von Miller, and Conrad-Limpach reactions. These methods typically require harsh reaction conditions and strong acids as catalysts.
Modern Methods: Recent advances have introduced greener and more sustainable synthetic approaches. For instance, the Doebner reaction under solvent-free conditions using nanostructured titanium dioxide photocatalysts has been reported.
Industrial Production Methods:
- Industrial production often employs multicomponent one-pot reactions and continuous flow processes to enhance efficiency and yield . The use of eco-friendly catalysts and reaction conditions is emphasized to meet environmental regulations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the aromatic nature of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under acidic or basic conditions.
Major Products:
Scientific Research Applications
Benzo[g]quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[g]quinoline-4-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- Quinoline-4-carboxylic acid
- Benzo[h]quinoline-4-carboxylic acid
- Phenylquinoline-4-carboxylic acid
Comparison:
- Unique Features: Benzo[g]quinoline-4-carboxylic acid is unique due to its specific ring fusion pattern, which imparts distinct chemical reactivity and biological activity .
- Chemical Properties: Compared to quinoline-4-carboxylic acid, this compound exhibits enhanced stability and reactivity due to the additional benzene ring .
- Biological Activity: The compound shows higher potency in enzyme inhibition and antimicrobial activity compared to its analogs .
Properties
CAS No. |
2637-32-3 |
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Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
benzo[g]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H9NO2/c16-14(17)11-5-6-15-13-8-10-4-2-1-3-9(10)7-12(11)13/h1-8H,(H,16,17) |
InChI Key |
OCFQGLJYVMEAFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=CC=N3)C(=O)O |
Origin of Product |
United States |
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